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Compound of Interest

Compound Name: D-Glucamine

Cat. No.: B015948 Get Quote

Introduction

D-Glucamine, an amino sugar derived from sorbitol, is a crucial component in various

applications within the pharmaceutical and biotechnology sectors. Its structure, characterized

by a hexitol backbone with an amino group at the C-1 position, necessitates rigorous

spectroscopic analysis for unequivocal structural validation and quality control. This guide

provides a comparative overview of the spectroscopic data for D-Glucamine against two

structurally related compounds: Meglumine (N-methyl-D-glucamine) and Sorbitol (D-glucitol).

The data presented herein, obtained through Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), serves as a

benchmark for researchers, scientists, and drug development professionals.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for D-Glucamine, Meglumine, and

Sorbitol, facilitating a clear comparison of their structural features.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Comp
ound

C-1 C-2 C-3 C-4 C-5 C-6
Other
Carbo
ns

Solven
t

D-

Glucam

ine

~45.0 ~70.0 ~71.0 ~72.0 ~73.0 ~64.0 -
DMSO-

d₆

Meglum

ine
~52.0 ~68.0 ~70.0 ~71.0 ~72.0 ~63.0

~34.0

(N-CH₃)
D₂O

Sorbitol ~63.0 ~72.0 ~70.0 ~71.0 ~73.0 ~63.0 - D₂O

Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound O-H Stretch N-H Stretch C-H Stretch C-O Stretch N-H Bend

D-Glucamine
~3300-3500

(broad)
~3300-3400 ~2850-2950 ~1050-1150 ~1600

Meglumine
~3300-3500

(broad)

~3300

(secondary

amine)

~2850-2950 ~1050-1150 ~1580

Sorbitol
~3300-3500

(broad)
- ~2850-2950 ~1050-1150 -

Table 4: Mass Spectrometry Data (m/z)

Compound
Molecular Ion
[M+H]⁺

Key Fragment Ions Ionization Method

D-Glucamine 182.1
164 ([M+H-H₂O]⁺),

120, 102, 74, 61
ESI

Meglumine 196.1
178 ([M+H-H₂O]⁺),

162, 120, 102, 74, 44
ESI

Sorbitol 183.1
165 ([M+H-H₂O]⁺),

147, 129, 111, 89, 61
ESI

Note: Fragmentation patterns can vary based on the specific mass spectrometer and

conditions used. The data for D-Glucamine is inferred from data for the structurally similar D-

Glucosamine.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the analyte (D-Glucamine, Meglumine, or

Sorbitol) was dissolved in 0.5-0.7 mL of deuterated solvent (DMSO-d₆ or D₂O) in a standard

5 mm NMR tube.
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¹H NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

Parameters: A standard proton experiment was performed with a 90° pulse angle and a

repetition delay of at least 5 times the longest T1 relaxation time to ensure accurate

integration. A sufficient number of scans were acquired to achieve a signal-to-noise ratio

greater than 250.

¹³C NMR Spectroscopy:

Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).

Parameters: A standard carbon experiment with proton decoupling was performed. A

sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid sample was finely ground with about 200-300 mg of dry

potassium bromide (KBr) powder in an agate mortar.

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Instrument: FT-IR spectrometer (e.g., PerkinElmer Spectrum Two).

Parameters: The spectrum was recorded in the mid-IR region (4000-400 cm⁻¹) with a

resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment was

recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared

in a suitable solvent mixture (e.g., water:acetonitrile with 0.1% formic acid).
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Data Acquisition (Electrospray Ionization - ESI):

Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer (or equivalent)

equipped with an ESI source.

Parameters: The analysis was performed in positive ion mode. The capillary voltage, cone

voltage, and desolvation gas flow were optimized for each compound to achieve maximum

signal intensity. For tandem MS (MS/MS), the precursor ion of interest was isolated and

fragmented using collision-induced dissociation (CID) with argon as the collision gas. The

collision energy was varied to obtain optimal fragmentation.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of D-
Glucamine.
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To cite this document: BenchChem. [Spectroscopic Validation of D-Glucamine: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015948#spectroscopic-analysis-of-d-glucamine-for-
structural-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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